5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde is a complex organic compound characterized by its unique structure that incorporates a benzo[c][1,2,5]thiadiazole core linked to two isophthalaldehyde units. Its molecular formula is , and it has a molecular weight of approximately 464.40 g/mol. This compound is notable for its potential applications in materials science, particularly in the development of covalent organic frameworks (COFs) and other porous materials due to its ability to form imine linkages and its electron-deficient nature, which enhances its reactivity and utility in various chemical processes .
The primary chemical reaction involving 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde is the formation of imines through condensation reactions with amines. For instance, when reacted with cyclohexanediamine, it produces a stable imine product . This reaction is crucial for constructing more complex organic frameworks and materials.
While specific biological activity data on 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde is limited, compounds featuring benzo[c][1,2,5]thiadiazole moieties are often investigated for their potential in biological applications due to their electronic properties. They may exhibit fluorescence and photostability, making them suitable for bioimaging or sensing applications .
The synthesis of 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde typically involves multi-step organic reactions:
5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde has several promising applications:
Interaction studies involving 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde often focus on its reactivity with amines to form imines. These interactions are critical for understanding its role in forming larger supramolecular structures and materials. Additionally, studies may explore its interactions with various metal ions or other organic compounds to evaluate its potential in catalysis or as a sensor .
Several compounds share structural similarities with 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde | Used in COFs; exhibits high stability | |
4-(Benzo[c][1,2,5]thiadiazole-4-yl)isophthalic acid | Acidic functional group; used in polymer synthesis | |
4-(Benzo[c][1,2,5]thiadiazole-4-yl)-3-methylbenzenamine | Amino group enhances reactivity; potential biological applications |
The uniqueness of 5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalaldehyde lies in its dual aldehyde functionality combined with the electron-deficient thiadiazole core which allows for versatile chemical reactivity and applications in advanced materials science .